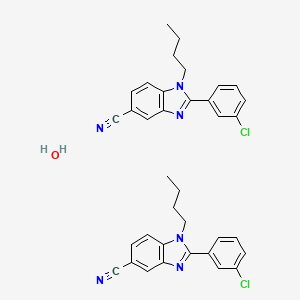![molecular formula C10H9ClIN3O2 B12614151 Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 918485-03-7](/img/structure/B12614151.png)
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both chlorine and iodine substituents, makes it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the formation of the pyrazolopyridine core followed by the introduction of the ethyl acetate group. One common method involves the reaction of 5-chloro-3-iodopyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to investigate its effects on different cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and
Propriétés
Numéro CAS |
918485-03-7 |
|---|---|
Formule moléculaire |
C10H9ClIN3O2 |
Poids moléculaire |
365.55 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C10H9ClIN3O2/c1-2-17-8(16)5-15-10-7(9(12)14-15)3-6(11)4-13-10/h3-4H,2,5H2,1H3 |
Clé InChI |
LTLKRVMDKYLPOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(C=C(C=N2)Cl)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)

![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)

![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)


![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)



